2,4-Dichloro-1,8-naphthyridine
Description
Significance of the 1,8-Naphthyridine (B1210474) Framework in Synthetic and Medicinal Chemistry
The 1,8-naphthyridine scaffold is a prominent heterocyclic system that forms the core of numerous compounds with diverse biological activities. ekb.egresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com This framework is a key pharmacophore in the development of new therapeutic agents. ekb.eg Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological properties, including:
Anticancer: They can act as DNA intercalating agents, topoisomerase inhibitors, and inhibitors of protein kinases. ekb.eg
Antimicrobial: The first discovered 1,8-naphthyridine derivative, nalidixic acid, exhibited antibacterial activity. ekb.eg Other derivatives have shown efficacy against various bacterial and fungal strains. researchgate.netmdpi.comsmolecule.com
Antiviral: Certain 1,8-naphthyridine compounds have been investigated for their potential antiviral properties. ekb.egnih.gov
Anti-inflammatory and Analgesic: These activities are also associated with the 1,8-naphthyridine scaffold. ekb.egnih.gov
Neurological Disorders: Derivatives have shown potential in addressing conditions like Alzheimer's disease and depression. ekb.egnih.gov
The versatility of the 1,8-naphthyridine system allows for molecular modifications to enhance its physicochemical properties and generate compounds with optimized therapeutic effects. mdpi.com
Unique Structural Attributes of 2,4-Dichloro-1,8-naphthyridine and its Influence on Reactivity
The defining feature of this compound is the presence of two chlorine atoms at the 2 and 4 positions of the naphthyridine core. This dichlorinated structure significantly influences the compound's reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups, facilitating their replacement by a variety of nucleophiles. chemimpex.comchemimpex.com This reactivity allows for the synthesis of a diverse range of 2,4-disubstituted-1,8-naphthyridine derivatives.
The electronic properties of the naphthyridine ring system, combined with the electron-withdrawing nature of the chlorine atoms, render the C2 and C4 positions susceptible to nucleophilic attack. This predictable reactivity is a key advantage in the design and synthesis of new molecules with desired functionalities.
Overview of Research Trajectories Involving this compound and Related Derivatives
Research involving this compound has been multifaceted, with significant efforts in both medicinal chemistry and materials science. chemimpex.com
In medicinal chemistry , this compound serves as a crucial building block for the synthesis of potential therapeutic agents. chemimpex.com Researchers have explored its use in developing:
Antimicrobial agents: By modifying the structure, scientists aim to create new compounds to combat bacterial infections. chemimpex.com
Anticancer agents: The scaffold is used to design molecules that can inhibit cancer cell growth. ekb.eg
Kinase inhibitors: Naphthyridine derivatives are being investigated for their ability to modulate the activity of kinases, which are implicated in various diseases. chembk.com
In materials science , this compound and its derivatives are explored for their potential in creating advanced materials. chemimpex.comchemimpex.com The rigid and planar structure of the naphthyridine core makes it a candidate for applications in:
Organic Light-Emitting Diodes (OLEDs): Naphthyridine-containing compounds are studied for their luminescence properties. researchgate.net
Advanced polymers and coatings: The stability and reactivity of the compound allow for its incorporation into materials with enhanced durability and resistance. chemimpex.comchemimpex.com
The ongoing research on this compound highlights its importance as a versatile scaffold with the potential for further discoveries in both drug development and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQHBZIXZFQYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593906 | |
| Record name | 2,4-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-89-5 | |
| Record name | 2,4-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,4 Dichloro 1,8 Naphthyridine and Its Precursors
Classical Annulation Reactions for 1,8-Naphthyridine (B1210474) Core Formation
The synthesis of the 1,8-naphthyridine heterocyclic system is foundational for obtaining its chlorinated derivatives. Numerous methods for creating this fused pyridine (B92270) ring system have been developed, many of which are analogous to quinoline (B57606) syntheses, typically starting from an aminopyridine precursor. ekb.eg The specific isomer, 1,8-naphthyridine, is generally produced from 2-aminopyridine (B139424). ekb.eg However, the inherent lower electron density of the pyridine ring compared to the benzene (B151609) ring in aniline (B41778) can render some classical methods less efficient for naphthyridine synthesis. ekb.eg
Friedländer Condensation with 2-Aminonicotinaldehyde and Carbonyl Compounds
The Friedländer condensation is widely regarded as one of the most effective and straightforward methods for constructing the 1,8-naphthyridine scaffold. ekb.egnih.gov This reaction involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, followed by cyclodehydration. connectjournals.comsphinxsai.com While traditional methods often required harsh conditions and long reaction times, modern variations have introduced milder and more efficient catalysts and conditions. ekb.egconnectjournals.comniscpr.res.in
The reaction is versatile, accommodating a range of carbonyl compounds, including 1,3-dicarbonyls like alkyl acetoacetates and acetylacetone, as well as acetoacetamides. connectjournals.com Research has focused on developing more environmentally benign and efficient catalytic systems. These include using ionic liquids, microwave irradiation, and solvent-free grinding conditions to improve yields and reduce reaction times. nih.govconnectjournals.comniscpr.res.in For instance, using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions allows the reaction to proceed efficiently at room temperature within minutes. connectjournals.com Similarly, microwave-assisted synthesis in the presence of piperidine (B6355638) has dramatically reduced reaction times from hours to minutes while improving yields. niscpr.res.in
| Catalyst | Solvent/Condition | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Piperidine | Methanol / Microwave | - | Rapid reaction (minutes), improved yields | niscpr.res.in |
| CeCl₃·7H₂O | Solvent-free grinding | Room Temperature | High yields, short reaction time, simple work-up | connectjournals.com |
| ZrOCl₂·8H₂O | Solvent-free grinding | 70-80°C | Very good yields, high purity, environmentally benign | niscpr.res.in |
| Ammonium (B1175870) Sulphamate (NH₂SO₃NH₄) | Solid-state grinding | Room Temperature | High yields, clean reaction, simple procedure | sphinxsai.com |
| Choline (B1196258) Hydroxide (B78521) (ChOH) | Water | 50°C | Gram-scale synthesis, excellent yields, sustainable | acs.org |
| Basic Ionic Liquids (e.g., [Bmmim][Im]) | Ionic Liquid | 50-80°C | Reusable catalyst, good yields, simple separation | nih.govacs.org |
Gould–Jacob Reaction in Naphthyridine Synthesis
The Gould-Jacob reaction is another classical pathway adapted for naphthyridine synthesis. ekb.egmdpi.com The process typically begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). ekb.egd-nb.info This is followed by a thermal cyclization of the resulting intermediate, usually at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether, to form the 4-oxo-1,8-naphthyridine ring system. ekb.egd-nb.infomdpi.com
Despite its utility in quinoline synthesis, the Gould-Jacob reaction is often less productive for naphthyridines. ekb.eg This reduced efficiency is attributed to the deactivating effect of the nitrogen atom in the pyridine ring, which makes the cyclization step more difficult compared to the analogous reaction with anilines. ekb.eg The regioselectivity of the cyclization can also be a complex issue, influenced by both steric and electronic factors of substituents on the pyridine ring. d-nb.infomdpi.com
Skraup Synthesis Approaches for Naphthyridines
The Skraup synthesis is a historic method for preparing quinolines that has been adapted for naphthyridines. nih.govacs.orgkashanu.ac.ir The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. kashanu.ac.ir While it is a recognized classical method for accessing the 1,8-naphthyridine core, like the Gould-Jacob reaction, it is generally considered inefficient for this specific heterocyclic system due to the lower reactivity of the aminopyridine starting material. ekb.egmdpi.com
Meth-Cohn Reaction for Chlorinated Naphthyridine Intermediates
The Meth-Cohn reaction provides a direct route to chlorinated naphthyridine intermediates. A key example is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg This reaction utilizes a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts on an N-(pyridin-2-yl)acetamide precursor to achieve cyclization and chlorination in a single process. ekb.egresearchgate.net This method is particularly valuable as it installs a chlorine atom and a formyl group simultaneously, providing a versatile intermediate for further functionalization. niscpr.res.in
Combes and Conard-Limpach Methodologies
The Combes and Conard-Limpach reactions are additional classical methods applied to naphthyridine synthesis, though they are also noted to be less productive than for quinolines. ekb.egacs.org
Combes Reaction : This method synthesizes 1,8-naphthyridine derivatives through the acid-catalyzed condensation of an aminopyridine with a 1,3-diketone. ekb.eg For example, 2,6-diaminopyridine (B39239) can be reacted with 1,3-diketones in polyphosphoric acid (PPA) to form 2-amino-5,7-disubstituted-1,8-naphthyridines. ekb.eg
Conard-Limpach Method : This reaction involves the condensation of an aminopyridine with a β-ketoester, such as ethyl acetoacetate. ekb.egmdpi.com The resulting intermediate undergoes thermal cyclization to yield a 1,8-naphthyridin-4-one derivative. ekb.eg For instance, 6-methyl-2-aminopyridine reacts with ethyl acetoacetate, followed by ring transformation at high temperature, to yield 2,7-dimethyl-1,8-naphthyridine-4-(1H)-one. ekb.eg
Targeted Synthesis of Dichloro-1,8-Naphthyridine Species
The direct synthesis of 2,4-dichloro-1,8-naphthyridine typically involves the chlorination of a suitable precursor that already contains the 1,8-naphthyridine core with oxygen-containing functional groups at the 2- and 4-positions, such as hydroxyl or oxo groups. The most common method for this transformation is treatment with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). nih.govchemicalbook.com
A well-documented route to a derivative involves starting from 2-aminonicotinic acid. nih.gov This precursor is first reacted with an ethyl N,N-dialkylmalonamate and POCl₃ to generate an N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamide intermediate. Subsequent reaction of this intermediate with an excess of refluxing phosphorus oxychloride successfully converts the 2-oxo group into a chloro group, affording the final N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide. nih.gov
| Precursor | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamide | Excess Phosphorus Oxychloride (POCl₃) | Reflux | N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide | nih.gov |
| 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | Phosphorus Oxychloride (POCl₃) | - | 2-Chloro-1,8-naphthyridine-3-carboxylic acid | ispub.com |
| 1,8-Naphthyridine-2,7-dione | POCl₃, PCl₅ | Reflux for 6h | 2,7-Dichloro-1,8-naphthyridine (B19096) | chemicalbook.com |
This chlorination strategy is a general and effective method for producing various dichloro-naphthyridine isomers from their corresponding dihydroxy or oxo-hydroxy precursors. chemicalbook.com
Synthesis of this compound
The synthesis of this compound is a key transformation that opens avenues for diverse functionalization. A common route involves the chlorination of a dihydroxy precursor. For instance, N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides can be treated with an excess of refluxing phosphorus oxychloride to yield N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides. nih.gov This method highlights a direct approach to obtaining the dichlorinated scaffold from a corresponding oxo-derivative.
Another established method starts from 2-aminonicotinic acid, which is treated with ethyl N,N-dialkylmalonamate and phosphorus oxychloride at elevated temperatures to produce N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides. nih.gov Subsequent reaction with excess phosphorus oxychloride furnishes the desired this compound derivatives. nih.gov The reactivity of the chlorinated structure makes it an excellent building block for developing novel compounds with enhanced properties, finding use in antimicrobial agents, herbicides, and advanced materials. chemimpex.com
Synthesis of 2,7-Dichloro-1,8-naphthyridine
A related and equally important compound is 2,7-dichloro-1,8-naphthyridine. A prevalent method for its synthesis involves the chlorination of 1,8-naphthyridine-2,7-diol. chemicalbook.comnih.gov This reaction is typically carried out by heating a mixture of the diol with phosphorus pentachloride and phosphorus oxychloride under reflux for several hours. chemicalbook.com After the reaction, the mixture is carefully poured over crushed ice and neutralized to precipitate the product, which can then be purified by recrystallization. chemicalbook.com This process has been reported to yield the desired 2,7-dichloro-1,8-naphthyridine in good yields, around 74%. chemicalbook.com The resulting 2,7-dichloro-1,8-naphthyridine is a valuable intermediate for further chemical modifications, such as in Suzuki-Miyaura cross-coupling reactions to produce 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. researchgate.netthieme-connect.com
Vilsmeier-Haack Cyclization for Formyl-Chlorinated Naphthyridines
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of formyl-chlorinated naphthyridines. This reaction typically involves the treatment of an N-acylaminopyridine with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide (DMF). ekb.egekb.eg For example, the cyclization of N-(pyridin-2-yl)acetamide using the Vilsmeier-Haack reagent provides a regioselective and efficient route to 2-chloro-3-formyl-1,8-naphthyridine. eurjchem.comkashanu.ac.ir This one-pot synthesis is advantageous due to its simplicity and effectiveness. ekb.eg The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can undergo various transformations, including the synthesis of chalcones and other heterocyclic systems. ekb.egeurjchem.com The formyl group can be further modified, for instance, by conversion to an alkoxy carbonyl group. eurjchem.com
Green Chemistry Principles in 1,8-Naphthyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridines to develop more environmentally benign and sustainable processes.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering advantages such as rapid reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. niscpr.res.inrasayanjournal.co.in The Friedlander condensation, a key reaction for synthesizing 1,8-naphthyridines, has been successfully adapted to microwave conditions. For example, the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be carried out in the presence of ammonium acetate (B1210297) under solvent-free microwave irradiation, affording 1,8-naphthyridines in high yields (80-92%) within a few minutes. niscpr.res.in This method avoids the use of harsh reaction conditions and long reaction times associated with traditional methods. niscpr.res.in Microwave irradiation has also been employed in the synthesis of various fused 1,8-naphthyridine systems, such as 1,2,4-triazolo[4,3-a] nih.govCurrent time information in Bangalore, IN.naphthyridines, often under solvent-free conditions using catalysts like FeCl3·6H2O. niscpr.res.in
Ionic Liquid-Catalyzed Condensation Reactions
Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. They have been effectively utilized in the synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction. nih.govacs.orgnih.gov Basic ionic liquids, such as [Bmmim][Im], have shown remarkable catalytic activity in the condensation of 2-amino-3-pyridinecarboxaldehyde (B47744) with α-methylene carbonyl compounds. nih.govacs.org These reactions can be performed under solvent-free conditions, and the ionic liquid can often be recovered and reused multiple times without a significant loss of activity. nih.gov Another notable example is the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. acs.orgacs.orgresearchgate.netacs.org This approach is particularly advantageous as it uses a non-toxic, water-soluble, and metal-free catalyst. acs.orgacs.orgresearchgate.netacs.org
Aqueous Media Reactions for Sustainable Production
The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and economic benefits. The Friedlander reaction for the synthesis of 1,8-naphthyridines has been successfully performed in aqueous media. acs.orgacs.orgresearchgate.netacs.orgnih.gov Researchers have reported the gram-scale synthesis of 1,8-naphthyridines by reacting 2-aminonicotinaldehyde with various carbonyl compounds in water, catalyzed by the ionic liquid choline hydroxide. acs.orgacs.orgresearchgate.netnih.gov This method is not only environmentally friendly but also highly efficient, providing excellent yields of the desired products. acs.org The use of water as a solvent avoids the need for volatile and often toxic organic solvents, making the process safer and more sustainable. acs.orgnih.gov
Reactivity Profiles and Mechanistic Studies of 2,4 Dichloro 1,8 Naphthyridine
Nucleophilic Aromatic Substitution Reactions of Halogen Atoms
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing 2,4-dichloro-1,8-naphthyridine. The electron-withdrawing effect of the two ring nitrogens significantly activates the chloro-substituted positions for nucleophilic attack. In dihalo-N-heterocycles like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, nucleophilic substitution typically shows high regioselectivity. wuxiapptec.comnih.govstackexchange.com
The key mechanistic feature of an SNAr reaction is the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent loss of the halide leaving group restores the aromaticity. nih.gov For this compound, a nucleophile can attack either the C4 or the C2 position. The regioselectivity is dictated by the relative stability of the corresponding Meisenheimer intermediates. Generally, the C4 position is more reactive towards nucleophiles. This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the intermediate formed upon attack at C4, compared to the stabilization offered by the nitrogen at position 8 for an attack at C2.
This selective reactivity allows for the sequential replacement of the chlorine atoms. For instance, reaction with one equivalent of a nucleophile, such as an amine or an alkoxide, under controlled conditions would predominantly yield the 4-substituted-2-chloro-1,8-naphthyridine. A second, often more forcing, reaction with a different nucleophile can then be used to replace the remaining chlorine at the C2 position.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize the this compound core. nih.gov
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for aryl and alkenyl derivatization. nih.govrsc.orgnih.gov For this compound, this reaction demonstrates notable regioselectivity. Studies have shown that under specific palladium catalysis conditions, the coupling reaction occurs preferentially at the C4 position. nih.gov
This C4-selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands. For example, the use of a specific palladium precatalyst with potassium fluoride (B91410) (KF) as a base in tetrahydrofuran (B95107) (THF) at room temperature leads to the major product resulting from reaction at the C4-chloro position. nih.gov This ligand-controlled selectivity is significant as halides adjacent to nitrogen (like the C2 position) are conventionally more reactive in such cross-couplings. nih.gov The ability to selectively functionalize the C4 position opens pathways for synthesizing complex molecules where further diversification at the C2 position is desired.
| Substrate | Arylboronic Acid | Catalyst System | Product (Major) | Selectivity (C4:C2) | Yield |
| This compound | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), KF, THF | 2-Chloro-4-phenyl-1,8-naphthyridine | ~8:1 | High |
| This compound | 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), KF, THF | 2-Chloro-4-(4-methoxyphenyl)-1,8-naphthyridine | High | High |
This table is representative of typical Suzuki-Miyaura coupling reactions on this compound, based on reported selectivities for similar systems. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a powerful alternative to classical methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines under relatively mild conditions. libretexts.orgalfa-chemistry.com
In the context of this compound, the Buchwald-Hartwig amination allows for the regioselective introduction of amino groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and controlling selectivity. Similar to other cross-coupling reactions on this scaffold, amination is expected to occur preferentially at the more reactive C4 position. This allows for the synthesis of 4-amino-2-chloro-1,8-naphthyridines, which can serve as versatile intermediates for further functionalization.
| Amine | Catalyst | Ligand | Base | Product (Major) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 2-Chloro-4-morpholino-1,8-naphthyridine |
| Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-(2-Chloro-1,8-naphthyridin-4-yl)aniline |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | N-Benzyl-2-chloro-1,8-naphthyridin-4-amine |
This table presents hypothetical examples of Buchwald-Hartwig amination on this compound, illustrating the expected regioselectivity and components based on established protocols.
Beyond the Buchwald-Hartwig amination for C-N bond formation, other cross-coupling methods can be employed to form C-O bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols or phenols. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions require harsh conditions, modern variations with improved ligands and soluble copper sources operate under milder temperatures. wikipedia.org
The mechanism of the Ullmann-type C-O coupling involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org For this compound, a regioselective reaction with an alcohol in the presence of a copper catalyst and a suitable base would be expected to yield a 4-alkoxy-2-chloro-1,8-naphthyridine. In some cases, C-O bond formation can also be achieved without a transition metal catalyst via an SNAr mechanism if a strong nucleophile like sodium methoxide (B1231860) is used under heating, as demonstrated in related chloro-naphthyridine systems. nih.gov
Electrophilic Reactivity of the Naphthyridine System
The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the aromatic rings strongly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration and halogenation. rsc.org In contrast to electron-rich aromatic systems like benzene (B151609), which readily undergo EAS, the naphthyridine nucleus requires harsh reaction conditions for such transformations to proceed, and they often result in low yields.
Computational studies on the nitration of the parent pyridine (B92270) ring show that while the reaction is mechanistically feasible, the strong acidic medium required for generating the nitronium ion (NO₂⁺) electrophile leads to the protonation of the ring nitrogen. rsc.orgmasterorganicchemistry.com This protonation further deactivates the ring towards electrophilic attack. Given that this compound contains two such deactivating pyridine rings, its electrophilic reactivity is exceedingly low. Direct electrophilic attack on the carbon backbone is generally not a synthetically viable pathway for this compound.
Reduction and Hydrogenation Pathways
The this compound scaffold can undergo reduction through two main pathways: hydrogenation of the heterocyclic rings or hydrogenolysis (dechlorination) of the carbon-chlorine bonds.
Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel, can reduce the aromatic rings. libretexts.orgtcichemicals.com The complete reduction of the 1,8-naphthyridine nucleus would lead to a decahydro-1,8-naphthyridine (B1652190) derivative. However, selective reduction of one of the two pyridine rings is more common, yielding tetrahydro-1,8-naphthyridine derivatives. The specific conditions, including catalyst choice, pressure, and temperature, determine the extent of hydrogenation.
Simultaneously, the C-Cl bonds can be susceptible to hydrogenolysis, a reaction where a bond is cleaved by hydrogen. This process would replace the chlorine atoms with hydrogen atoms, leading to a dechlorinated naphthyridine product. This side reaction is particularly common in catalytic hydrogenations of aryl halides. google.com To achieve selective ring hydrogenation without dechlorination, specialized catalysts or the addition of inhibitors may be necessary. Conversely, if complete dechlorination is the goal, reaction conditions can be optimized to favor hydrogenolysis, for example, by using a catalyst like palladium on carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate.
Condensation and Cyclization Reactions with Nucleophiles
This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions with various nucleophiles. The chlorine atoms, particularly the one at the C2 position, are readily displaced by nucleophiles, initiating a sequence of reactions that lead to the formation of new rings.
A prominent example of this reactivity is the reaction with hydrazine (B178648) and its derivatives. While direct experimental data on this compound is limited, the well-established reactivity of 2-chloro-1,8-naphthyridines provides a strong precedent. The reaction of a 2-chloro-1,8-naphthyridine (B101967) with hydrazine hydrate (B1144303) typically results in the formation of a 2-hydrazinyl-1,8-naphthyridine (B13676080) intermediate. This intermediate is then poised for subsequent condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone. This hydrazone can then undergo oxidative cyclization to yield a triazolo[4,3-a] rsc.orgmdpi.comnaphthyridine, a fused tricyclic system.
Similarly, condensation with bidentate nucleophiles can lead to the formation of other fused systems. For instance, reaction with diamines or amino alcohols could potentially lead to the formation of pyrimido- or oxazino-fused naphthyridines, respectively. The regioselectivity of the initial nucleophilic attack would likely favor the C2 position due to the electronic influence of the ring nitrogens.
Table 1: Examples of Fused Heterocyclic Systems Derived from Chloro-1,8-naphthyridines
| Starting Material Analogue | Reagent | Fused Product | Reference |
|---|---|---|---|
| 2-Chloro-3-phenyl-1,8-naphthyridine | Hydrazine hydrate, then aromatic aldehydes | 1-Aryl-4-phenyl-1,2,4-triazolo[4,3-a] rsc.orgmdpi.comnaphthyridines | |
| 2-Amino-1,8-naphthyridine | Diethyl ethoxymethylenemalonate | Anthyridines (via thermal cyclization) | rsc.org |
| 2-Acetamido-1,8-naphthyridine-3-carboxamide | - | Pyrimido[4,5-b] rsc.orgmdpi.comnaphthyridines | rsc.org |
Formation of Schiff Bases and Related Imines
The formation of Schiff bases and related imines from this compound typically proceeds through an intermediate where one of the chlorine atoms is first replaced by a primary amino or hydrazinyl group. As discussed in the previous section, the reaction with hydrazine yields a 2-hydrazinyl-1,8-naphthyridine. This derivative can then readily condense with aromatic or aliphatic aldehydes to form the corresponding hydrazones, which are a class of imines.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine. These hydrazone derivatives of 1,8-naphthyridine are often stable, crystalline solids and serve as important intermediates in the synthesis of other heterocyclic systems, as seen in the formation of triazolonaphthyridines.
While direct synthesis of Schiff bases from a 2-amino-4-chloro-1,8-naphthyridine is plausible, the literature more frequently documents the synthesis of hydrazones from the more readily accessible hydrazinyl precursors. The reactivity of the remaining chlorine atom at the C4 position in these imine derivatives allows for further functionalization.
Table 2: Synthesis of Hydrazones from a 2-Hydrazinyl-1,8-naphthyridine Precursor
| Hydrazinyl-naphthyridine Precursor | Aldehyde | Product (Hydrazone) | Reaction Conditions |
|---|---|---|---|
| 2-Hydrazinyl-3-phenyl-1,8-naphthyridine | Benzaldehyde | Benzaldehyde (3-phenyl-1,8-naphthyridin-2-yl)hydrazone | DMF, microwave irradiation |
| 2-Hydrazinyl-3-phenyl-1,8-naphthyridine | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde (3-phenyl-1,8-naphthyridin-2-yl)hydrazone | DMF, microwave irradiation |
| 2-Hydrazinyl-3-phenyl-1,8-naphthyridine | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde (3-phenyl-1,8-naphthyridin-2-yl)hydrazone | DMF, microwave irradiation |
Halogenation and Functional Group Interconversion Strategies
The chlorine atoms of this compound are themselves products of a halogenation reaction and can be further manipulated through functional group interconversion strategies. The synthesis of dichloronaphthyridines often involves the treatment of the corresponding naphthyridinediones with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). This reaction converts the hydroxyl groups of the tautomeric dione (B5365651) form into chloro substituents.
Once installed, these chlorine atoms can be replaced by other functional groups via nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is an important consideration. In systems like 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the electronic environment of the 1,8-naphthyridine ring may influence this selectivity. It is anticipated that the C2 and C4 positions will exhibit differential reactivity based on the specific nucleophile and reaction conditions employed. For instance, palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine (B19096) has shown that both mono- and di-substitution can be achieved, suggesting that similar controlled substitutions may be possible for the 2,4-dichloro isomer. diva-portal.org
A key functional group interconversion is the halogen exchange, or Finkelstein reaction. This reaction allows for the conversion of a chloro derivative to a fluoro, bromo, or iodo derivative. For example, treatment with a fluoride source, such as potassium fluoride in an aprotic polar solvent, could potentially yield 2,4-difluoro-1,8-naphthyridine. Similarly, reaction with sodium iodide in acetone (B3395972) would be expected to produce 2,4-diiodo-1,8-naphthyridine. These reactions proceed via an SN2-like mechanism and are driven by the precipitation of the less soluble sodium chloride from the reaction mixture.
Table 3: Potential Functional Group Interconversions for this compound
| Starting Material | Reagent(s) | Expected Product | Reaction Type |
|---|---|---|---|
| 1,8-Naphthyridine-2,4-dione | POCl₃ / PCl₅ | This compound | Chlorination |
| This compound | NaI in acetone | 2,4-Diiodo-1,8-naphthyridine | Finkelstein Reaction |
| This compound | KF in polar aprotic solvent | 2,4-Difluoro-1,8-naphthyridine | Halogen Exchange |
| This compound | R-NH₂ / Pd catalyst | 2-Chloro-4-(R-amino)-1,8-naphthyridine or 2,4-Di(R-amino)-1,8-naphthyridine | Nucleophilic Aromatic Substitution |
Reactions Involving Nitrogen Atom Centers (e.g., Quaternization)
The nitrogen atoms of the 1,8-naphthyridine ring are basic and can react with electrophiles. A common reaction at the nitrogen centers is quaternization, which involves the N-alkylation of the heterocyclic ring with an alkyl halide, such as methyl iodide or ethyl bromide. This reaction typically results in the formation of a quaternary ammonium salt, a 1-alkyl-2,4-dichloro-1,8-naphthyridinium halide.
In the case of this compound, there are two nitrogen atoms (N1 and N8) that could potentially undergo alkylation. The regioselectivity of this reaction would be influenced by steric and electronic factors. The chlorine atom at the C2 position may sterically hinder the approach of the alkylating agent to the N1 atom. Conversely, the electronic distribution within the ring will also play a crucial role in determining which nitrogen is more nucleophilic. Studies on related heterocyclic systems, such as indazoles, have shown that the regioselectivity of N-alkylation can be highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
The resulting N-alkylated products, or naphthyridinium salts, would exhibit altered reactivity compared to the parent molecule. The positive charge on the nitrogen atom would further activate the ring towards nucleophilic attack, potentially influencing the ease of substitution of the chlorine atoms at the C2 and C4 positions.
Table 4: Potential Quaternization Reaction of this compound
| Starting Material | Alkylating Agent | Potential Product(s) |
|---|---|---|
| This compound | Methyl iodide (CH₃I) | 1-Methyl-2,4-dichloro-1,8-naphthyridinium iodide and/or 8-Methyl-2,4-dichloro-1,8-naphthyridinium iodide |
| This compound | Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-2,4-dichloro-1,8-naphthyridinium bromide and/or 8-Ethyl-2,4-dichloro-1,8-naphthyridinium bromide |
Derivatization Strategies for Enhanced Bioactivity and Functionalization
Diversification at Halogenated Positions (C-2, C-4)
The defining characteristic of 2,4-dichloro-1,8-naphthyridine is the presence of two chlorine atoms at the C-2 and C-4 positions of the naphthyridine core. This dichlorinated structure profoundly influences the compound's reactivity, rendering it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms function as effective leaving groups, enabling their replacement by a wide array of nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse library of 2,4-disubstituted-1,8-naphthyridine derivatives. The inherent electronic properties of the naphthyridine ring system, augmented by the electron-withdrawing nature of the chlorine atoms, make the C-2 and C-4 positions particularly susceptible to nucleophilic attack. This predictable reactivity is a significant advantage in the rational design and synthesis of new molecules with desired functionalities.
The strategic replacement of the chloro groups with various nucleophiles has been extensively explored to modulate the biological activity of the resulting compounds. For instance, substitution with different amines, alcohols, and thiols can lead to derivatives with a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.
| Nucleophile | Resulting Substituent at C-2/C-4 | Reference Reaction Type |
| Amines (R-NH₂) | Amino derivatives (-NHR) | Nucleophilic Aromatic Substitution (SNAr) |
| Alcohols (R-OH) | Ether derivatives (-OR) | Nucleophilic Aromatic Substitution (SNAr) |
| Thiols (R-SH) | Thioether derivatives (-SR) | Nucleophilic Aromatic Substitution (SNAr) |
| Azides (N₃⁻) | Azido derivatives (-N₃) | Nucleophilic Aromatic Substitution (SNAr) |
| Hydrazines (R-NHNH₂) | Hydrazinyl derivatives (-NHNHR) | Nucleophilic Aromatic Substitution (SNAr) |
Functionalization at the C-3 Position of the Naphthyridine Core
Beyond the reactive chloro groups, the C-3 position of the 1,8-naphthyridine (B1210474) core presents another valuable site for functionalization. Modifications at this position have been shown to be critical for enhancing the binding affinity and potency of derivatives targeting various biological receptors. Structure-activity relationship (SAR) studies have demonstrated that the introduction of specific functional groups at C-3 can significantly influence the pharmacological profile of the molecule nih.gov.
One notable strategy involves the incorporation of secondary amines at the 3rd position of the nucleus, which has been shown to improve the binding efficiency and potency of compounds targeting the Adenosine A2A receptor nih.gov. Another successful approach is the introduction of a carboxylic acid group, leading to the synthesis of 1,8-naphthyridine-3-carboxylic acid analogues with potential therapeutic applications researchgate.net. These modifications highlight the importance of the C-3 position as a key determinant of biological activity.
| Functional Group Introduced at C-3 | Synthetic Approach | Potential Biological Target/Activity |
| Secondary Amines | Various condensation and coupling reactions | Adenosine A2A receptor antagonists nih.gov |
| Carboxylic Acid | Hydrolysis of corresponding esters or nitriles | H1R antagonism researchgate.net |
| Carbonitrile | Cyclization reactions | Anti-mycobacterial rsc.org |
| Aryl groups | Suzuki or Stille coupling reactions | Antimicrobial figshare.com |
Introduction of Various Substituents for Structural Modulation
The introduction of a wide range of substituents onto the 1,8-naphthyridine scaffold is a key strategy for modulating its three-dimensional structure and, consequently, its biological properties. The nature, size, and electronic properties of these substituents can profoundly impact how the molecule interacts with its biological target. The 1,8-naphthyridine core is considered a "privileged scaffold" due to its ability to serve as a foundation for ligands that bind to a diverse range of biological targets researchgate.netnih.gov.
Researchers have successfully synthesized and evaluated numerous 1,8-naphthyridine derivatives bearing different substituents, leading to the discovery of compounds with a wide array of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects nih.gov. The versatility of this scaffold allows for fine-tuning of its properties to optimize potency and selectivity for a specific biological target.
| Substituent Type | Position of Introduction | Resulting Biological Activity |
| Phenyl rings | N-1 | Topoisomerase II inhibition, Anticancer semanticscholar.org |
| Secondary amines | C-3 | Potential anti-Parkinson's agents (A2A receptor antagonists) nih.gov |
| Carboxylic acid analogues | C-3 | Antihistaminic (H1R antagonism) researchgate.net |
| Various aryl groups | C-3 | Antimicrobial figshare.com |
| Fused heterocyclic rings | Multiple | Anti-inflammatory, Anticancer tandfonline.com |
Molecular Hybridization Approaches for Novel Analogues
Molecular hybridization is an advanced strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This approach aims to create novel analogues with improved affinity, efficacy, and a modified pharmacological profile, potentially overcoming drug resistance or reducing side effects. The 1,8-naphthyridine scaffold is an excellent candidate for molecular hybridization due to its versatile chemistry and established biological importance.
One such approach involves the use of click chemistry, a set of powerful and reliable reactions, to link the 1,8-naphthyridine core with other bioactive molecules, such as alkaloids mdpi.com. Another strategy is the direct synthesis of hybrid molecules incorporating the 1,8-naphthyridine structure. For example, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been designed and synthesized through a molecular hybridization approach to develop new anti-mycobacterial agents rsc.org. These hybrid molecules integrate the structural features of 1,8-naphthyridine with other chemical moieties known to have therapeutic effects, leading to the development of innovative drug candidates.
| Hybridization Strategy | Partner Pharmacophore/Molecule | Resulting Hybrid Compound Class | Potential Therapeutic Application |
| Click Chemistry | Alkaloids | 1,2,3-Triazole-linked naphthyridine-alkaloid hybrids | Varied, based on the alkaloid used mdpi.com |
| Direct Synthesis | Carbonitrile-containing moieties | 1,8-Naphthyridine-3-carbonitrile derivatives | Anti-mycobacterial rsc.org |
| Conjugation | Substituted phenyl rings | N1-aryl-1,8-naphthyridines | Anticancer (Topoisomerase II inhibitors) semanticscholar.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). ebsco.com For 2,4-dichloro-1,8-naphthyridine, NMR analysis confirms the arrangement of atoms within the molecule.
In the ¹H NMR spectrum, the protons on the naphthyridine ring system exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region of the spectrum. For instance, in a related 2,7-dichloro-1,8-naphthyridine (B19096), the protons resonate at specific ppm values, which are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the ring. acs.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to chlorine atoms will be significantly shifted downfield due to the deshielding effect of the electronegative chlorine. The chemical shifts of the other carbon atoms in the naphthyridine rings are also distinct and aid in the complete structural assignment. rsc.org
Table 1: Representative NMR Data for Dichloro-1,8-naphthyridine Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.15 | d | 8.5 | CHHetar |
| ¹H | 7.86 | d | 8.7 | CHHetar |
| ¹³C | 160.9 | - | - | CAr/Hetar |
| ¹³C | 156.1 | - | - | CAr/Hetar |
| ¹³C | 138.7 | - | - | CAr/Hetar |
| ¹³C | 120.6 | - | - | CAr/Hetar |
Note: Data presented is for a related diphenyl-substituted 1,8-naphthyridine (B1210474) and serves as an illustrative example of the types of signals observed. thieme-connect.com Actual values for this compound may vary.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations within a molecule. sepscience.comelsevier.com The combination of both techniques offers a more complete vibrational analysis. spectroscopyonline.com
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the C-Cl stretching vibrations, as well as C=C and C=N stretching vibrations within the aromatic naphthyridine core. Aromatic C-H stretching and bending vibrations would also be present.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. sepscience.comlibretexts.org Therefore, it can provide complementary information to the IR spectrum, aiding in the definitive identification of the compound's vibrational modes.
Mass Spectrometry (LC-MS, ESI-MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the analysis of organic molecules like this compound. rsc.orgbldpharm.com
In a typical ESI-MS experiment, the molecule is ionized, often by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured, providing a very accurate determination of the molecular weight. For this compound (C₈H₄Cl₂N₂), the expected monoisotopic mass is approximately 197.98 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key indicator for the presence of chlorine in the molecule. mdpi.com
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. edinst.com The resulting spectrum can provide information about the conjugation and electronic structure of the compound. Aromatic systems like 1,8-naphthyridine derivatives typically exhibit strong absorption bands in the UV region. researchgate.net The absorption spectrum of this compound is expected to show distinct peaks corresponding to π-π* transitions within the aromatic rings. nih.gov
Fluorescence emission spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. edinst.comdtic.mil While not all molecules are fluorescent, those with rigid, conjugated systems often exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and can be used for both qualitative and quantitative analysis. amazonaws.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including the planarity of the naphthyridine ring system and the precise geometry of the chloro substituents. researchgate.netvulcanchem.com This technique is invaluable for resolving any structural ambiguities that may arise from spectroscopic data alone.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. nih.gov This data is then compared to the theoretical percentages calculated from the proposed chemical formula. For this compound (C₈H₄Cl₂N₂), the theoretical elemental composition would be calculated and compared against the experimental values to confirm the empirical formula of the synthesized compound. rsc.orgbiosynth.com This technique serves as a crucial final check for the purity and compositional integrity of the molecule. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mpg.de For 1,8-naphthyridine (B1210474) derivatives, DFT calculations are instrumental in optimizing molecular geometries and understanding their electronic properties and reactivity. nih.govias.ac.in
DFT calculations, for instance, at the B3LYP/6-311G(d,p) level of theory, can determine the equilibrium geometry of naphthyridine-based structures. researchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for a precise understanding of the molecule's three-dimensional shape. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
In the context of reactivity, DFT helps in identifying the most probable sites for electrophilic or nucleophilic attack. By calculating the electron distribution and molecular electrostatic potential, researchers can predict how a molecule like 2,4-dichloro-1,8-naphthyridine will interact with other reagents. For example, in related chloro-substituted naphthyridines, DFT has been used to assess charge distribution and frontier molecular orbitals to identify which chlorine atom is more susceptible to substitution in cross-coupling reactions. The LUMO densities in 1,8-naphthyridine systems are often located on the naphthyridine moiety, indicating its role in accepting electrons during chemical reactions. ias.ac.in
Theoretical studies on various 1,8-naphthyridine compounds have demonstrated that DFT calculations can also elucidate reaction mechanisms. ias.ac.in By modeling the energies of reactants, transition states, and products, potential synthetic pathways can be evaluated and optimized. ias.ac.in
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. lapinjournals.comjscimedcentral.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. jscimedcentral.com For derivatives of the 1,8-naphthyridine scaffold, molecular docking has been widely used to explore their potential as therapeutic agents.
These simulations involve placing the ligand into the binding site of a target and using a scoring function to estimate the binding affinity. jscimedcentral.com Studies on 1,8-naphthyridine derivatives have shown their potential to interact with various biological targets. For example, novel 1,8-naphthyridine substituted Schiff base derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 4HJO), a key target in cancer therapy. researchgate.net The results of these simulations revealed favorable binding energies and identified key amino acid residues within the active site that contribute to the binding, enhancing the understanding of their anticancer potential. researchgate.net
Similarly, sulfonamide derivatives of 1,8-naphthyridines have been studied for their inhibitory action on the MepA efflux pump, which is involved in bacterial antibiotic resistance. researchgate.net Molecular docking studies demonstrated a favorable pharmacokinetic profile and potential inhibitory action, guiding further experimental validation. researchgate.net The insights gained from these simulations, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, are vital for optimizing the ligand structure to improve potency and selectivity.
The general process of molecular docking includes:
Preparation of the Receptor and Ligand: This involves obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and the ligand.
Docking Simulation: The ligand is placed in the binding pocket of the receptor, and its conformational space is explored to find the best fit. jscimedcentral.com
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The best-ranked poses are then analyzed to understand the key molecular interactions. jscimedcentral.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. koreascience.krnih.gov QSAR models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects. researchgate.net
Several QSAR studies have been performed on naphthyridine derivatives to explore their therapeutic potential. For instance, QSAR studies on a series of 40 quinolones and 47 naphthyridines were conducted to understand their activity against Gram-negative bacteria. koreascience.kr This study used theoretical descriptors such as net charge (electrostatic effect), van der Waals volume (steric effect), and polarizability and dipole moment (transferability). koreascience.kr The results indicated that for naphthyridines, the steric effect and transferability were the most important factors for describing their antibacterial activity, in contrast to quinolones where the electrostatic effect was dominant. koreascience.kr
Another study developed 3D-QSAR models for 1,8-naphthyridine derivatives with antihypertensive activity. researchgate.net Using the PHASE program, a statistically reliable model with good predictive power (r² = 0.98, q² = 0.74) was achieved. researchgate.net Such models use contour maps to visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or decrease biological activity, providing a clear guide for structural modification.
The development of a QSAR model typically involves these steps:
Data Set Selection: A group of compounds with known structures and measured biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net
QSAR studies on naphthyridines have provided valuable insights into the effects of polarizability, electronegativity, and specific functional groups on their biological activities. researchgate.net
Prediction of Conformational Preferences and Stereoelectronic Effects
The three-dimensional conformation of a molecule is critical to its function, particularly its ability to bind to a biological target. Computational methods are used to predict the stable conformations of molecules and to understand the electronic effects that influence these preferences.
For flexible ligand systems based on the 1,8-naphthyridine scaffold, different binding geometries, including various twists and tilts of the ligand backbone, can be observed. chemrxiv.org Computational modeling allows for the assessment of these different geometries and their impact on steric parameters. For example, calculations on dinuclear copper complexes with PNNP-type ligands (where PNNP refers to a specific ligand structure incorporating the 1,8-naphthyridine core) have shown that different twists and tilts can lead to variations of around 1% in the calculated buried volume, a measure of steric bulk. chemrxiv.org
Analysis of Steric Properties of Naphthyridine Ligands (e.g., Buried Volume Calculations)
The steric properties of ligands are a crucial factor in tuning the reactivity and selectivity of metal complexes used in catalysis. nih.govacs.org For 1,8-naphthyridine-based ligands, which are often used to create dinuclear metal complexes due to the ideal positioning of their two nitrogen atoms, quantifying steric bulk is essential for rational catalyst design. acs.org
A widely used method to quantify the steric properties of a ligand is the calculation of its buried volume (%Vbur) . This parameter represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. chemrxiv.org DFT-optimized geometries are typically used for these calculations. nih.gov
Studies on dinuclear copper(I) chloride complexes with various PNNP-type 1,8-naphthyridine ligands have systematically quantified their steric encumbrance. The results show how modifications to the ligand structure affect the steric environment around the metal centers.
| Compound | %Vbur | %Vbur (reaction hemisphere) | %Vbur (backbone hemisphere) | G (%) |
| iPr(PNNP)Cu₂Cl₂ | 43.2 | 24.8 | 60.8 | 46.4 |
| tBu(PNNP)Cu₂Cl₂ | 47.7 | 33.4 | 62.1 | 51.9 |
| Ph(PNNP)Cu₂Cl₂ | 41.3 | 24.0 | 58.6 | 43.0 |
| Data sourced from ChemRxiv. chemrxiv.org |
This table demonstrates the tunability of steric properties. For instance, changing the substituent on the phosphorus atoms from isopropyl (iPr) to the bulkier tert-butyl (tBu) group significantly increases the buried volume. chemrxiv.org The analysis can be further refined by dividing the sphere into hemispheres to distinguish between the sterics of the ligand backbone and the more accessible "reaction hemisphere". chemrxiv.org
Another important steric descriptor is the G-parameter , which is the fraction of a sphere's surface that is shadowed by the ligand from a point light source at the metal. chemrxiv.org Like the buried volume, the G-parameter provides a quantitative measure of the steric congestion around the active site.
These steric analyses have been applied to various 1,8-naphthyridine-based systems, showing that the steric environment can be finely tuned by modifying the ligand backbone or the substituents at the 2 and 7 positions. nih.govacs.org For example, a planar 2,7-bis(2-pyridyl)-1,8-naphthyridine ligand exhibits very little steric congestion (%Vbur = 29.9%), whereas more complex systems can have buried volumes approaching 50%. nih.gov This quantitative understanding of steric properties is invaluable for correlating structure with catalytic activity and for the rational design of new, improved catalysts. acs.org
Biological and Pharmacological Research of 2,4 Dichloro 1,8 Naphthyridine Derivatives
Antimicrobial Efficacy
The 1,8-naphthyridine (B1210474) nucleus is a well-established pharmacophore in the development of antimicrobial agents. chemimpex.commdpi.comresearchgate.net Derivatives of 2,4-dichloro-1,8-naphthyridine have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, including bacteria and fungi. chemimpex.comresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Research has consistently demonstrated that derivatives of 1,8-naphthyridine possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comgoogle.comnih.govmdpi.com The first antibacterial agent in this class was nalidixic acid, a 1,8-naphthyridine derivative introduced in 1962, which was primarily used for urinary tract infections caused by Gram-negative bacteria. mdpi.comekb.eg Subsequent modifications to the 1,8-naphthyridine scaffold have led to the development of broad-spectrum antibacterial drugs. mdpi.com For instance, certain 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and enterococci, as well as Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. google.com Some derivatives have also demonstrated the ability to modulate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains. nih.govnih.gov
| Derivative Class | Tested Strains | Observed Activity |
|---|---|---|
| 2-amino-1,8-naphthyridine-3-carboxamides | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, enterococci, Haemophilus influenzae, Moraxella catarrhalis | Active against both Gram-positive and Gram-negative bacteria. google.com |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus | Potentiates the activity of fluoroquinolone antibiotics. nih.govnih.gov |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus | Enhances the efficacy of fluoroquinolones. nih.govnih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and 1,8-naphthyridine derivatives have shown promise in this area. rsc.orgnih.gov A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. rsc.orgnih.gov One of the most potent compounds, ANA-12, exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL. rsc.orgnih.gov Other derivatives in the same study also showed good to moderate activity. rsc.org These findings highlight the potential of the 1,8-naphthyridine scaffold in developing new anti-TB drugs. rsc.orgnih.govrsc.org
| Derivative | MIC (μg/mL) against M. tuberculosis H37Rv |
|---|---|
| ANA-12 | 6.25 rsc.orgnih.gov |
| ANC-2 | 12.5 rsc.org |
| ANA-1 | 12.5 rsc.org |
| ANA-6 | 12.5 rsc.org |
| ANA-7 | 12.5 rsc.org |
| ANA-8 | 12.5 rsc.org |
| ANA-10 | 12.5 rsc.org |
Antifungal Properties
The antimicrobial activity of 1,8-naphthyridine derivatives extends to antifungal properties. chemimpex.com Research has indicated that these compounds can be effective against various fungal strains. chemimpex.com For example, certain hydrazono and azo derivatives of 1,8-naphthyridine have been found to be active against Aspergillus niger and Candida albicans, with their activity being comparable to the standard drug griseofulvin. mdpi.com
Antineoplastic and Anticancer Potentials
The 1,8-naphthyridine scaffold is a crucial pharmacophore in the design of new anticancer drugs. ekb.egresearchgate.net Derivatives of this compound have been extensively investigated for their ability to inhibit the growth of various cancer cells through multiple mechanisms of action. researchgate.netekb.egresearchgate.net
Inhibition of Cancer Cell Proliferation in Various Cell Lines
Numerous studies have demonstrated the cytotoxic effects of 1,8-naphthyridine derivatives against a wide range of human cancer cell lines. researchgate.netekb.egresearchgate.netnih.gov For instance, some derivatives have shown potent activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer cell lines. ekb.egresearchgate.net A study on 1,8-naphthyridine-3-carboxamide derivatives revealed significant in vitro cytotoxicity against eight different human cancer cell lines, including breast (HBL-100), oral (KB), and colon (SW-620) cancer cells. researchgate.net Another study highlighted a 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) derivative that exhibited significant anti-tumor activities against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.gov
| Derivative Class/Compound | Cancer Cell Line(s) | Observed Activity (IC50) |
|---|---|---|
| 1,8-Naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 μM researchgate.net |
| 1,8-Naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 μM researchgate.net |
| 1,8-Naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 μM researchgate.net |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate) | 1 μM nih.gov |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 (Prostate) | 1.5 μM nih.gov |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 (Prostate) | 3 μM nih.gov |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 (Prostate) | 3 μM nih.gov |
Mechanisms of Action
The anticancer activity of 1,8-naphthyridine derivatives is attributed to several mechanisms of action, highlighting their versatility as therapeutic agents. ekb.egresearchgate.net These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cell proliferation and survival. ekb.egresearchgate.net
Apoptosis Induction: Many 1,8-naphthyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. ekb.egresearchgate.neta2bchem.com For example, a new 4-phenyl-1,8-naphthyridine derivative was found to induce apoptosis in carcinoma cells. a2bchem.com Another study on a nalidixic acid derivative demonstrated its ability to induce apoptosis in breast cancer cells through the activation of the caspase pathway. mdpi.com
Cell Cycle Arrest: The ability to halt the cell cycle is another key mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects. ekb.egresearchgate.neta2bchem.com Several derivatives have been reported to cause cell cycle arrest at different phases, such as the G2/M phase. ekb.egmdpi.com For instance, a derivative of nalidixic acid was shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. mdpi.compreprints.org
Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and transcription, making them important targets for cancer therapy. mdpi.compreprints.org Certain 1,8-naphthyridine derivatives act as topoisomerase inhibitors. ekb.egresearchgate.net For example, some derivatives have been identified as potent inhibitors of both topoisomerase IIα and topoisomerase IIβ. mdpi.compreprints.org
Kinase Inhibition: Protein kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation, and their dysregulation is often implicated in cancer. ekb.egresearchgate.net Derivatives of 1,8-naphthyridine have been developed as protein kinase inhibitors. ekb.egresearchgate.netresearchgate.net
DNA Intercalation: Some 1,8-naphthyridine derivatives can insert themselves between the base pairs of DNA, a process known as DNA intercalation. ekb.eg This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Anti-inflammatory and Analgesic Activities
Derivatives of 1,8-naphthyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govekb.egmdpi.com Research has shown that specific structural modifications to the 1,8-naphthyridine core can lead to compounds with potent activities in these areas. nih.govnih.gov
A study focused on a series of substituted 5-amino nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides, which were synthesized to explore their potential as anti-inflammatory and analgesic agents. nih.gov Several of these compounds exhibited noteworthy anti-inflammatory properties in rat models, while others displayed predominant analgesic activity, often accompanied by sedative effects in mice. nih.gov Notably, one of the most effective anti-inflammatory compounds from this series, with an 80% inhibition of edema at a specific dose, showed no gastrolesive effects when administered orally to rats at a high dose. nih.gov
In another study, N-substituted 5-amino-N,N-diethyl-9-isopropyl nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides were synthesized from 2,4-dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide and evaluated for their pharmacological properties. nih.gov Many of these derivatives displayed potent anti-inflammatory and/or analgesic activities and were notably devoid of acute gastrotoxicity. nih.gov The research indicated that N-monosubstituted derivatives were generally more potent as anti-inflammatory agents, whereas the N,N-disubstituted compounds showed higher analgesic activity. nih.gov
Table 1: Anti-inflammatory and Analgesic Activity of Selected 1,8-Naphthyridine Derivatives
| Compound Type | Key Findings | Reference |
|---|---|---|
| Substituted 5-amino nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides | Exhibited significant anti-inflammatory and/or analgesic activities. One compound showed 80% edema inhibition with no gastrolesive effects. | nih.gov |
| N-substituted 5-amino-N,N-diethyl-9-isopropyl nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides | Showed potent anti-inflammatory and/or analgesic effects without acute gastrotoxicity. N-monosubstituted were more potent anti-inflammatory agents, while N,N-disubstituted had higher analgesic activity. | nih.gov |
Antiviral Properties
The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of antiviral agents. ekb.egmdpi.comresearchgate.net The structural versatility of these compounds allows for modifications that can target various viral processes. tandfonline.com
Enoxacin, a fluoroquinolone antibiotic containing the 1,8-naphthyridine core, and its derivatives have been investigated for a range of therapeutic applications, including antiviral activity. researchgate.net The ability to chemically modify the quinolone structure has opened avenues for transforming these antibacterial agents into compounds with other biological effects. researchgate.net Furthermore, research has highlighted the potential of 1,8-naphthyridine derivatives as inhibitors of HIV integrase, a key enzyme in the viral replication cycle. researchgate.net
Neurological and Central Nervous System Applications
Derivatives of 1,8-naphthyridine have shown considerable promise in the treatment of various neurological and central nervous system (CNS) disorders. nih.govsmolecule.com
Several studies have reported the anticonvulsant properties of 1,8-naphthyridine derivatives. ekb.egresearchgate.netresearchgate.net A series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were synthesized and screened for their anticonvulsant effects. researchgate.net With the exception of one compound, the tested derivatives exhibited significant anticonvulsant activity. researchgate.net Notably, the activity of three specific derivatives at a dose of 250 mg/kg was found to be comparable to the standard drug diazepam. researchgate.net
In another study, newly synthesized piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and related compounds were evaluated for their neurotropic activity. nih.gov Several of these compounds demonstrated high anticonvulsant activity, particularly in a pentylenetetrazol-induced seizure model, where their efficacy surpassed that of the established antiepileptic drug ethosuximide (B1671622). nih.gov
The 1,8-naphthyridine scaffold is being actively investigated for its potential in treating neurodegenerative diseases. tandfonline.comekb.egresearchgate.net Research suggests that these compounds may offer therapeutic benefits for conditions such as Alzheimer's disease, depression, and multiple sclerosis. nih.govekb.eg
The potential of 1,8-naphthyridine derivatives in Alzheimer's disease is linked to their ability to interact with relevant biological targets. researchgate.net For instance, some derivatives are being explored for their neuroprotective effects. A patent has been filed for 1,8-naphthyridine-derived compounds for the treatment of diseases of the central nervous system caused by neurodegeneration, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. wipo.int
Furthermore, the 1,8-naphthyridine framework has been associated with antidepressant properties, highlighting its potential to address neurological disorders beyond neurodegeneration. ekb.egresearchgate.net
Other Pharmacological Activities
The broad pharmacological profile of 1,8-naphthyridine derivatives also includes antihistaminic and anti-allergic activities. nih.govekb.egresearchgate.net Antihistamines function by blocking the release of histamine, which is responsible for allergic symptoms. ruh.nhs.uk The potential for 1,8-naphthyridine derivatives to exhibit these effects makes them interesting candidates for the development of new anti-allergic therapies. researchgate.netnih.gov
Table 2: Summary of Other Pharmacological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticonvulsant | Certain derivatives showed activity comparable to diazepam. Others surpassed the efficacy of ethosuximide in specific models. | researchgate.netnih.gov |
| Neurodegenerative Diseases | Derivatives show potential for treating Alzheimer's, Parkinson's, and Huntington's diseases. | researchgate.netwipo.int |
| Antidepressant | The 1,8-naphthyridine scaffold has been linked to antidepressant properties. | ekb.egresearchgate.net |
| Antihistaminic & Anti-allergic | The 1,8-naphthyridine core is being explored for its potential in developing new anti-allergic drugs. | nih.govekb.egresearchgate.net |
Antimalarial and Anti-parasitic Applications
The 1,8-naphthyridine scaffold is a recognized pharmacophore in the development of new therapeutic agents, with several derivatives demonstrating notable antimalarial and anti-parasitic activities. researchgate.netnih.govresearchgate.net The structural similarity of the 1,5-naphthyridine (B1222797) ring system to both 4- and 8-aminoquinolines has spurred interest in its potential as a prophylactic antimalarial agent. dtic.mil
Research into 1,8-naphthyridine derivatives has shown their potential against various parasitic protozoa. nih.gov For instance, certain derivatives have exhibited inhibitory activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govmdpi.com A study evaluating a series of fused 1,5- and 1,8-naphthyridines for their antileishmanial activity revealed that the 1,8-derivatives generally displayed greater leishmanicidal effects. mdpi.com Specifically, the presence of a nitrogen atom in the ring fused to the naphthyridine core was found to be important for enhancing the activity in both types of molecules. mdpi.com
Furthermore, naphthyridines fused with chromenes or chromenones have been investigated for their antiparasitic properties. nih.gov In a study testing such compounds against the trophozoite stage of two Naegleria fowleri strains, one derivative showed significant anti-Naegleria activity at low micromolar concentrations. nih.gov
Some 1,8-naphthyridine derivatives have been designed as potential topoisomerase II inhibitors, which could contribute to their antiparasitic action. mdpi.com The antimalarial activity of some derivatives is thought to stem from their ability to interfere with the parasite's DNA synthesis and disrupt key metabolic pathways. researchgate.net
Antihypertensive and Cardiac Activities
Derivatives of 1,8-naphthyridine have been investigated for their potential as antihypertensive agents and for their effects on cardiac activity. nih.govinnovareacademics.inresearchgate.netnih.govnih.gov Several synthesized series of 1,8-naphthyridine derivatives have demonstrated antihypertensive properties in pharmacological screenings. nih.govnih.gov
One area of research has focused on 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides. nih.gov In a preliminary pharmacological screening, certain compounds within this series, such as N,N-dialkyl-2-(alkylamino or cycloalkylamino)-4-chloro-1,8-naphthyridine-3-carboxamides, exhibited antihypertensive activity. nih.gov
Another series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives with various substitutions at the 2 and 7 positions were synthesized and evaluated for their antihypertensive potential. nih.gov Several of these compounds displayed significant potency. nih.gov Further investigation into the mechanism of action for selected compounds suggested that their vasorelaxing activity might be linked to the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels. nih.gov
Some 1,8-naphthyridine derivatives have also been explored for their effects on cardiovascular conditions through their action as angiotensin II receptor antagonists, which can lead to vasodilation and a reduction in blood pressure. Additionally, certain 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines have been observed to possess sympathetic blocking activity, which can influence cardiac function. nih.govjst.go.jp The investigation of imidazo[1,2-a] nih.govmdpi.comnaphthyridine derivatives has also been undertaken to assess their potential for positive inotropic activity, which relates to myocardial contractility. monash.edu
Antioxidant Properties
The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of compounds with antioxidant properties. researchgate.netresearchgate.netnih.govekb.egresearchgate.net Derivatives of 1,8-naphthyridine have been synthesized and evaluated for their potential to counteract oxidative stress. researchgate.net
One study involved the synthesis of a series of substituted 1,8-naphthyridine derivatives starting from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide. researchgate.net These newly synthesized compounds were then assessed for their antioxidant activity. researchgate.net
Research has also explored the neuroprotective properties of certain 1,8-naphthyridine derivatives, which can be linked to their antioxidant capabilities. For example, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine-3-carboxylate (CR80) has been shown to upregulate several antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione (B108866) reductase (GSR), sequestosome 1 (SQSTM1), and thioredoxin reductase 1 (TRXR1) in neuroblastoma cells. researchgate.net This upregulation of antioxidant defenses suggests a mechanism by which these compounds can protect cells from oxidative damage. researchgate.net The antioxidant activity of 1,8-naphthyridine derivatives contributes to their diverse pharmacological profile. researchgate.netnih.gov
Gastric Antisecretory and Diuretic Potentials
The 1,8-naphthyridine core structure has been utilized in the development of compounds with gastric antisecretory and diuretic properties. researchgate.netinnovareacademics.inresearchgate.netnih.govekb.egresearchgate.netnih.gov
Gastric Antisecretory Potential:
Research has led to the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives that exhibit potent gastric antisecretory activity. innovareacademics.inekb.egnih.gov In studies using the pyloric-ligated rat model, these compounds were found to effectively lower total acid output in a dose-dependent manner. nih.gov Two particularly potent compounds identified were 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester. nih.gov These compounds demonstrated greater potency than cimetidine (B194882) in the rat model and also showed inhibitory activity in food-stimulated acid secretion in conscious dogs. nih.gov The potential of various naphthyridine derivatives as therapeutic agents for healing peptic ulcers has been an area of interest. innovareacademics.in
Diuretic Potential:
Certain 2,3-disubstituted 1,8-naphthyridines have been synthesized and evaluated as potential diuretic agents. nih.govacs.org In studies conducted on saline-loaded rats, 2-amino-3-carbomethoxy and several 2-amino-3-N-alkylcarbamoyl compounds showed significant diuretic activity based on urine volume output. nih.gov However, these 5,7-dimethyl derivatives were generally found to be less potent than their 5,7-unsubstituted counterparts. nih.gov Further screening indicated that the amide derivatives did not possess kaliuretic properties. nih.gov
HIV-1 Integrase and Protein Kinase Inhibition
The 1,8-naphthyridine scaffold has been identified as a valuable framework in the design of inhibitors for crucial enzymes such as HIV-1 integrase and various protein kinases. researchgate.netinnovareacademics.inresearchgate.netnih.govekb.egresearchgate.netekb.eg
HIV-1 Integrase Inhibition:
Derivatives of 1,8-naphthyridine have been explored for their potential to inhibit HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. researchgate.netinnovareacademics.inresearchgate.netresearchgate.net The development of novel compounds with this inhibitory activity is a key strategy in the search for new anti-HIV agents. innovareacademics.in
Protein Kinase Inhibition:
A significant body of research has focused on 1,8-naphthyridine derivatives as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. innovareacademics.inekb.egekb.egnih.gov
For instance, a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridine-2-one moiety were synthesized and evaluated for their antiproliferative activity against various cancer cell lines and their inhibitory effects on several tyrosine kinases, including c-Met, VEGFR-2, EGFR, Flt-3, PDGFR-β, and c-Kit. innovareacademics.in Similarly, another study focused on pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment. nih.gov Many of these compounds showed moderate to excellent activity against cancer cell lines, with the most promising compound also demonstrating significant c-Met kinase inhibition. nih.gov
The structural features of these derivatives play a crucial role in their inhibitory activity. For example, in one study, the presence of double electron-withdrawing groups on the terminal phenyl ring was identified as a key factor for enhancing biological activity. nih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds within the active sites of kinases like VEGFR-2. acs.org
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 1,8-naphthyridine derivatives, SAR studies have provided valuable insights into the influence of substituents on their various biological activities. ekb.egekb.egnih.govresearchgate.net
Impact of Substituent Position and Nature on Activity
The biological activity of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine ring. innovareacademics.inmdpi.comoup.comispub.combohrium.com
For instance, in the context of antimicrobial activity, the introduction of a cyclopropyl (B3062369) substituent into fluorinated 1,8-naphthyridine derivatives has yielded compounds with high antimicrobial activity. mdpi.com The presence of a 4-chloro substituent on the phenyl ring of pyrazolinone and pyrazole (B372694) nuclei attached to a 1,8-naphthyridine scaffold was found to be crucial for activity against both bacteria and fungi. mdpi.com Furthermore, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity in certain derivatives. mdpi.com Conversely, while substitutions at the C-2 and C-7 positions with groups like methoxy, cyano, halogen, and hydroxy are generally acceptable for maintaining antibacterial activity, substitutions at other positions often have a detrimental effect. mdpi.com
In the realm of anticancer activity, SAR studies have highlighted the importance of specific substitutions for cytotoxicity. nih.govresearchgate.net It has been observed that an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 in the 1,8-naphthyridine ring are essential for eliciting cytotoxicity. nih.govresearchgate.net
The binding affinity of 2-amino-1,8-naphthyridines to DNA can also be effectively tuned by simple substituent modifications. oup.combohrium.com The introduction of methyl groups to the naphthyridine ring has been shown to enhance the binding affinity for cytosine in a DNA duplex. oup.combohrium.com This enhancement is attributed to a reduction in the loss of binding entropy upon the introduction of the methyl groups. oup.combohrium.com
For antihypertensive activity, a study on 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides revealed that the specific substitution pattern determines the pharmacological outcome, with some derivatives showing antihypertensive effects while others exhibit anti-inflammatory or anti-aggressive properties. nih.gov
The nature of the substituent on aromatic aldehydes used to form Schiff bases with a 1,8-naphthyridine moiety also greatly influences the antibacterial activity of the resulting compounds. ispub.com Substituents such as 2-hydroxy, 4-hydroxy, 2-nitro, and 4-nitro groups in the aromatic ring have been found to be favorable for activity. ispub.com
These examples underscore the critical role that the position and chemical nature of substituents play in modulating the biological profiles of 1,8-naphthyridine derivatives.
| Compound Name | Activity Type | Research Finding |
| Fused 1,5- and 1,8-naphthyridines | Antileishmanial | 1,8-Derivatives showed greater leishmanicidal activity. The presence of a nitrogen atom in the fused ring was important for activity. |
| Naphthyridines fused with chromenes/chromenones | Anti-parasitic (Naegleria fowleri) | One derivative demonstrated significant anti-Naegleria activity at low µM concentrations. |
| 2,4-Disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides | Antihypertensive | Certain derivatives with alkylamino or cycloalkylamino groups at the 2-position showed antihypertensive activity. |
| 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives | Antihypertensive | Several compounds showed satisfactory potency, with vasorelaxing activity potentially linked to guanylate cyclase inhibition or K+ channel activation. |
| Imidazo[1,2-a] nih.govmdpi.comnaphthyridine derivatives | Cardiac (Positive Inotropy) | Investigated for potential to increase myocardial contractility. |
| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine-3-carboxylate (CR80) | Antioxidant | Upregulated several antioxidant enzymes in neuroblastoma cells. |
| 4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | Gastric Antisecretory | Potently lowered total acid output in a dose-related fashion in rats. |
| 1-Ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Gastric Antisecretory | Potently lowered total acid output in a dose-related fashion in rats. |
| 2,3-Disubstituted 5,7-dimethyl-1,8-naphthyridines | Diuretic | 2-Amino-3-carbomethoxy and 2-amino-3-N-alkylcarbamoyl compounds exhibited significant diuretic activity. |
| Pyrrolo[2,3-b]pyridine derivatives with 1,8-naphthyridine-2-one moiety | Protein Kinase Inhibition | Showed antiproliferative activity and inhibited several tyrosine kinases. |
| Pyrrolo[2,3-d]pyrimidine derivatives with 1,8-naphthyridine-4-one fragment | Protein Kinase Inhibition | Displayed moderate to excellent activity against cancer cell lines and c-Met kinase inhibition. |
| Compound/Substituent | Position | Biological Activity | Impact of Substituent |
| Cyclopropyl | - | Antimicrobial | Introduction into fluorinated 1,8-naphthyridine derivatives yielded high activity. |
| 4-Chloro on phenyl ring of pyrazolinone/pyrazole | - | Antimicrobial | Crucial for activity against bacteria and fungi. |
| Bromine | C-6 | Antibacterial | Enhanced activity in certain derivatives. |
| Methoxy, cyano, halogen, hydroxy | C-2 and C-7 | Antibacterial | Generally acceptable for maintaining activity. |
| Aminopyrrolidine | C-7 | Anticancer | Essential for eliciting cytotoxicity. |
| 2'-Thiazolyl | N-1 | Anticancer | Essential for eliciting cytotoxicity. |
| Carboxy | C-3 | Anticancer | Essential for eliciting cytotoxicity. |
| Methyl | - | DNA Binding | Enhanced binding affinity for cytosine by reducing entropy loss. |
| 2-Hydroxy, 4-hydroxy, 2-nitro, 4-nitro on aromatic ring of Schiff base | - | Antibacterial | Favorable for activity. |
Ligand Binding Affinity and Selectivity
The 1,8-naphthyridine scaffold, derived from the parent compound this compound, has proven to be a versatile structural template for developing ligands with high affinity and selectivity for a range of biological targets. Researchers have successfully synthesized derivatives that demonstrate significant binding to cannabinoid, benzodiazepine (B76468), and translocator protein receptors.
A notable area of investigation has been the development of 1,8-naphthyridine derivatives as ligands for cannabinoid receptors (CB1 and CB2). A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were found to possess a greater affinity for the CB2 receptor compared to the CB1 receptor. nih.gov Specifically, derivatives 6a and 7a showed high affinity for the CB2 receptor, with inhibitory constant (Kᵢ) values of 5.5 nM and 8.0 nM, respectively. nih.gov Other compounds in the same series, such as 4a , 5a , and 8a , also exhibited good CB2 affinity, with Kᵢ values ranging from 10 to 44 nM. nih.gov Furthermore, compounds 3g-i and 18 displayed strong selectivity for the CB2 receptor, with a CB1/CB2 Kᵢ ratio greater than 20. nih.gov Further studies on 1,8-naphthyridin-2(1H)-one-3-carboxamides confirmed that this scaffold is highly suitable for creating potent and selective CB2 receptor ligands, with many derivatives showing high affinity in the nanomolar range. acs.org Another study highlighted a 4-oxo-1,4-dihydro- nih.govcore.ac.uk-naphthyridine-3-carboxamide derivative (71 ) with a Kᵢ value of 23.5 nM for the CB2 receptor. ucl.ac.be
The structural framework of 1,8-naphthyridine has also been exploited to target the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. nih.govnih.gov One derivative, N-methyl-N-phenyl-2-[2-(pyridin-2-yl)-1,8-naphthyridin-4-yloxy]propanamide (20) , demonstrated particularly high affinity and selectivity for rat TSPO, with a Kᵢ of 0.5 nM. nih.gov Another derivative, LW2 , also showed high TSPO affinity with a Kᵢ of 0.05 nM. acs.org
Additionally, research into pyrazolo[4,3-c] nih.govcore.ac.uknaphthyridines has revealed their potential as benzodiazepine receptor modulators. In one study, only the 5-methyl substituted derivatives demonstrated affinity for the benzodiazepine receptor. nih.gov The Kᵢ values for these para-phenyl substituted compounds ranged from 0.195 µM to 2.9 µM. nih.gov
While not providing quantitative binding data, preliminary pharmacological screening of N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides showed that one such derivative caused moderate inhibition of serotonin (B10506) (5-HT) induced contraction of the guinea-pig ileum, suggesting some interaction with serotonin receptors.
Table 1: Binding Affinity of 1,8-Naphthyridine Derivatives for Various Receptors
| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ) |
|---|---|---|
| Cannabinoid Receptor Ligands | ||
| Derivative 6a | CB2 | 5.5 nM nih.gov |
| Derivative 7a | CB2 | 8.0 nM nih.gov |
| Derivative 4a | CB2 | 10-44 nM nih.gov |
| Derivative 5a | CB2 | 10-44 nM nih.gov |
| Derivative 8a | CB2 | 10-44 nM nih.gov |
| Derivative 71 | CB2 | 23.5 nM ucl.ac.be |
| Derivatives 3g-i, 18 | CB1 | >1000 nM nih.gov |
| Derivatives 3g-i, 18 | CB2 | 48-135 nM nih.gov |
| Translocator Protein (TSPO) Ligands | ||
| Compound 20 | Rat TSPO | 0.5 nM nih.gov |
| Derivative LW2 | TSPO | 0.05 nM acs.org |
| Benzodiazepine Receptor Ligands | ||
| 5-Methyl substituted derivatives | Benzodiazepine | 0.195 - 2.9 µM nih.gov |
Applications in Materials Science and Engineering
Development of Advanced Polymers and Coatings
2,4-Dichloro-1,8-naphthyridine serves as a critical intermediate in the creation of advanced materials, including polymers and coatings. The compound's inherent stability and the reactivity of its chlorinated positions allow for its incorporation into polymeric structures to create materials with enhanced characteristics. chemimpex.com These properties can include improved durability, greater resistance to environmental factors, increased thermal stability, and enhanced chemical resistance, which are beneficial for protective coatings and specialized plastics. chemimpex.com The dichlorinated nature of the molecule provides two reactive sites for polymerization or for grafting onto other polymer backbones, enabling versatile chemical modifications to achieve desired material properties. chemimpex.com
Utilization in Organic Electronics and Photonic Devices
The 1,8-naphthyridine (B1210474) core is a subject of significant interest in the field of organic electronics and photonics due to its electron-deficient (n-type) nature, which is advantageous for creating materials for electron transport and light emission. Naphthyridine derivatives are recognized as important building blocks for functional materials used in optical molecular devices. scite.ai The parent compound, this compound, is a key precursor for synthesizing these more complex, functional molecules. For instance, it can be used to create n-type conjugated oligomers and polymers for use in various organic electronic devices. researchgate.net These materials are crucial for the development of next-generation displays, lighting, and sensors.
Fabrication of Dye-Sensitized Solar Cells and Organic Light-Emitting Diodes (OLEDs)
The electron-accepting properties of the naphthyridine ring system make its derivatives highly suitable for applications in energy conversion and light emission technologies.
Dye-Sensitized Solar Cells (DSSCs)
Naphthyridine-based compounds have been explored for their potential in DSSCs. researchgate.net They can act as ancillary ligands in ruthenium-based photosensitizers or as core components of the organic dyes themselves. In one study, photosensitizers incorporating a 1,8-naphthyridyl moiety were synthesized and used in DSSCs. acs.org These dyes demonstrated an extended absorption envelope into the red region of the spectrum due to the electronegative nature of the naphthyridine core, which lowers the ligand's π* energy level. acs.org This resulted in incident photon-to-current efficiencies beyond 625 nm that were considerably greater than those of the standard N3 dye. acs.org In another approach, a semiconducting copolymer, Poly[1,5-naphthyridine-(3-hexylthiophene)], was synthesized and employed as a photosensitizer in a DSSC, achieving a power conversion efficiency of 0.67%. researchgate.net
| Device/Material | Key Component | Performance Metric | Value | Source |
| Dye-Sensitized Solar Cell | Poly[1,5-naphthyridine-(3-hexylthiophene)] | Power Conversion Efficiency (PCE) | 0.67% | researchgate.net |
| Dye-Sensitized Solar Cell | Poly[1,5-naphthyridine-(3-hexylthiophene)] | Open-Circuit Voltage (Voc) | 621 mV | researchgate.net |
| Dye-Sensitized Solar Cell | Poly[1,5-naphthyridine-(3-hexylthiophene)] | Short-Circuit Current (Jsc) | 2.0 mA/cm² | researchgate.net |
| Dye-Sensitized Solar Cell | Poly[1,5-naphthyridine-(3-hexylthiophene)] | Fill Factor (FF) | 55% | researchgate.net |
Organic Light-Emitting Diodes (OLEDs)
Derivatives of dichloro-1,8-naphthyridines are particularly promising for OLEDs. The compound 2,7-dichloro-1,8-naphthyridine (B19096), a close isomer of this compound, has been used as a precursor to synthesize donor-acceptor type molecules for thermally activated delayed fluorescence (TADF). scispace.com These materials are essential for creating highly efficient blue OLEDs, which have historically been a challenge. By reacting the dichloronaphthyridine core with carbazole-based donor units, researchers have developed deep-blue TADF emitters. scispace.com These emitters, when incorporated into an OLED device, have achieved high external quantum efficiencies (EQEs) and demonstrated good performance in both vacuum- and solution-processed devices. scispace.com
Similarly, a series of n-type conjugated 1,8-naphthyridine oligomers have been examined as emitters in OLEDs. researchgate.net These materials exhibit high fluorescence, possess high glass-transition and decomposition temperatures, and show reversible electrochemical reduction, making them robust for device applications. researchgate.net OLEDs fabricated with these materials have demonstrated bright emission from yellow to white-pink. researchgate.net
| Device Type | Emitter/Material | Performance Metric | Value | Source |
| Vacuum-Processed OLED | tCz-ND (1,8-naphthyridine derivative) | External Quantum Efficiency (EQE) | up to ~17.6% | scispace.com |
| Solution-Processed OLED | tCz-ND (1,8-naphthyridine derivative) | External Quantum Efficiency (EQE) | up to ~13.5% | scispace.com |
| Single-Layer OLED | 1,8-Naphthyridine Oligomer (Yellow Emitter) | Maximum Brightness | 250 cd/m² | researchgate.net |
| Single-Layer OLED | 1,8-Naphthyridine Oligomer (Yellow Emitter) | Maximum Current Efficiency | 1.2 cd/A | researchgate.net |
| Single-Layer OLED | 1,8-Naphthyridine Oligomer (White-Pink Emitter) | Maximum Brightness | 400 cd/m² (at 4 V) | researchgate.net |
| Single-Layer OLED | 1,8-Naphthyridine Oligomer (White-Pink Emitter) | Current Efficiency | 0.6 cd/A | researchgate.net |
Role as Fluorescent Probes, Dyes, and Pigments
The 1,8-naphthyridine framework is a versatile scaffold for the design of fluorescent molecules. researchgate.net While many simple derivatives are weakly fluorescent, specific substitutions can induce strong emissions. For example, the Suzuki-Miyaura reaction of 2,7-dichloro-1,8-naphthyridine with 4-methoxyphenylboronic acid yields 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, which exhibits strong fluorescence due to the presence of electron-donating aryl groups. researchgate.net
This property is exploited in the development of fluorescent chemosensors. Ruthenium(II) polypyridyl complexes bearing a 1,8-naphthyridine derivative have been synthesized to act as highly selective and sensitive "turn-off" fluorescent probes for detecting Cu²⁺ and Fe³⁺ ions. mdpi.com Other 1,8-naphthyridine derivatives have been developed as fluorogenic chemosensors for the selective detection of anions like cyanide. researchgate.net Furthermore, a series of 1,8-naphthyridine derivatives were designed as polarity-sensitive fluorescent probes capable of targeting specific organelles within living cells, such as mitochondria, lysosomes, and the endoplasmic reticulum. rsc.org These probes show changes in their fluorescence emission depending on the polarity of their microenvironment. rsc.org The synthesis of such advanced dyes and probes often starts from halogenated precursors like this compound. acs.org
| Probe Type | Target Analyte/Property | Sensing Mechanism | Source |
| Ruthenium(II) Polypyridyl Complex | Cu²⁺ and Fe³⁺ ions | Fluorescence Quenching ("Turn-off") | mdpi.com |
| Anionic Fluorogenic Chemosensor | Cyanide ions | Fluorescence Quenching/Displacement | researchgate.net |
| Organelle-Targeted Probe | Cellular Polarity | Solvatochromic Fluorescence Shift | rsc.org |
| Substituted Diaryl-1,8-naphthyridine | N/A (Intrinsic Property) | Strong Intrinsic Fluorescence | researchgate.net |
Supramolecular Assemblies with Optical Properties
The 1,8-naphthyridine unit is an excellent building block for supramolecular chemistry due to its rigid structure and defined hydrogen-bonding sites (two nitrogen atoms acting as hydrogen bond acceptors). scite.airesearchgate.net This allows it to be used as a scaffold in the self-assembly of complex, ordered structures with unique optical properties. scite.ai For instance, 2,7-diamido-1,8-naphthyridine derivatives are well-known for forming highly stable, quadruply hydrogen-bonded complexes with complementary molecules. acs.org These specific and strong interactions are the basis for creating supramolecular polymers, gels, and other complex architectures. The synthesis of these functionalized naphthyridines often relies on reactions at the chloro-positions of precursors like this compound, highlighting its foundational role in accessing these advanced supramolecular systems.
Catalytic Roles of 1,8 Naphthyridine Ligands
Naphthyridine-Based Ligands in Metal-Catalyzed Reactions
The 1,8-naphthyridine (B1210474) scaffold is a cornerstone in the design of ligands for metal-catalyzed reactions due to its ability to act as a monodentate, bidentate, or bridging ligand. researchgate.net The reactivity of the chloro-substituents on compounds like 2,4-dichloro-1,8-naphthyridine allows for the synthesis of a diverse family of functionalized ligands. chemimpex.com These ligands can coordinate with a variety of metals, including ruthenium, copper, and nickel, to form complexes that are active in reactions such as transfer hydrogenation and oxidation.
Ruthenium complexes bearing substituted 1,8-naphthyridine ligands have demonstrated notable catalytic activity. For instance, a series of cis-[Ru(CO)₂Cl₂(L)₂] complexes, where L is a 2-substituted-1,8-naphthyridine, have been synthesized and characterized. uchile.cl These complexes, featuring monodentate coordination of the naphthyridine ligand, are effective catalysts for the transfer hydrogenation of ketones. uchile.cl Research has shown that dinuclear ruthenium complexes with a 2,7-dichloro-1,8-naphthyridine (B19096) ligand (an isomer of the subject compound) can be prepared and exhibit catalytic activity in oxidation reactions. rsc.org
The synthesis of these catalytically active ligands often begins with a di-halogenated naphthyridine precursor. For example, 2,7-dichloro-1,8-naphthyridine is a key starting material for creating multidentate dinucleating ligands by reacting it with other binding units like bis-oxazolines. mdpi.com This highlights the role of dichloro-naphthyridines as essential precursors for more complex catalytic structures.
Table 1: Ruthenium Complexes with 1,8-Naphthyridine Ligands in Transfer Hydrogenation
| Catalyst/Ligand (L) | Reaction | Conversion (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| cis-[RuCl₂(CO)₂(2-(4'-methylphenyl)-1,8-naphthyridine-κN⁸)₂] | Hydrogenation of Acetophenone | 66 | 135 | uchile.cl |
| cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN⁸)₂] | Hydrogenation of Acetophenone | - | 390 | uchile.cl |
Asymmetric Catalysis with Binucleating Naphthyridine Ligands
Binucleating ligands, which can hold two metal centers in close proximity, are of great interest in catalysis as they can enable cooperative effects and unique reaction pathways. The 1,8-naphthyridine core is an ideal bridging unit for such ligands. researchgate.net Dichloro-1,8-naphthyridines serve as foundational building blocks for these complex structures.
A prime example is the synthesis of novel naphthyridine-bridged ligands incorporating bis-oxazoline (BOX) moieties, which are renowned in asymmetric catalysis. mdpi.com The synthesis involves the reaction of lithiated bis-oxazoline with 2,7-dichloro-1,8-naphthyridine to yield a sophisticated, multidentate ligand capable of forming dicopper complexes. mdpi.com This synthetic strategy underscores the pivotal role of dichloro-naphthyridines in accessing chiral catalytic systems.
Furthermore, chiral naphthyridine diimine (NDI) ligands have been developed for nickel-catalyzed asymmetric reactions. epfl.ch These ligands create a chiral pocket around the metal center, enabling high enantioselectivity in transformations like alkylidenecyclopropanations. epfl.ch While not directly synthesized from this compound, these NDI ligands illustrate the potential of the naphthyridine platform in state-of-the-art asymmetric catalysis.
The enantioselective Friedel–Crafts alkylation is a powerful method for forming carbon-carbon bonds and introducing stereogenic centers into aromatic compounds. This reaction often involves the addition of an aromatic nucleophile to an electron-deficient alkene, such as a nitroalkene, in a Michael-type fashion. While various chiral catalysts have been developed for this transformation, the specific use of a catalyst derived from this compound is not prominently documented in the reviewed literature. However, the successful application of other chiral ligand-metal complexes, such as those based on bis-oxazolines, in related asymmetric reactions suggests the potential for naphthyridine-derived systems in this area. mdpi.com
Photocatalytic Applications with Naphthyridine-Metal Complexes
Naphthyridine-metal complexes have shown potential in photocatalysis, where light energy is used to drive chemical reactions. Ruthenium and iridium polypyridyl complexes are well-known photocatalysts, and incorporating naphthyridine ligands can modulate their photophysical and electrochemical properties. diva-portal.org
For example, rhodium complexes in the presence of 2,7-dimethyl-1,8-naphthyridine (B83737) have been shown to be effective photocatalysts for challenging C-H cross-coupling reactions. nii.ac.jp The development of artificial photosynthases, which mimic natural photosynthetic processes, has also involved iridium complexes that can catalyze reactions in water under visible light. acs.org Although a direct synthetic line from this compound to a specific photocatalyst is not explicitly detailed, its role as a precursor for functionalized ligands makes it a relevant starting point for designing new photocatalytic systems. chemimpex.com
Catalytic Systems for Carbon-Heteroatom Bond Formation (C-N, C-O)
The formation of carbon-heteroatom (C-N, C-O) bonds is fundamental in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. The chlorine atoms on this compound are susceptible to nucleophilic aromatic substitution, making it an excellent substrate for these transformations.
The reaction of a chloro-naphthyridine with an amine (amination) or an alcohol/alkoxide (alkoxylation) is a common method to form C-N and C-O bonds, respectively. These reactions can be catalyzed by transition metals like palladium in what are known as Buchwald-Hartwig aminations. mdpi.com For instance, studies on the related 1,5-naphthyridine (B1222797) isomer show that dichloro derivatives readily undergo sequential substitution reactions to form alkoxy-amino-1,5-naphthyridines. mdpi.com Similarly, the synthesis of 2-morpholino-3-formyl-1,8-naphthyridine has been achieved from the corresponding 2-chloro precursor, demonstrating a successful C-N bond formation on the 1,8-naphthyridine scaffold. researchgate.net This reactivity highlights the utility of this compound as a versatile platform for synthesizing libraries of compounds with diverse functional groups attached via nitrogen or oxygen linkages.
Table 2: C-N Bond Formation on Chloro-Naphthyridine Scaffolds
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Dichloro-1,5-naphthyridine derivative | Amine | 4-Amino-1,5-naphthyridine derivative | Nucleophilic Aromatic Substitution | mdpi.com |
| 2-Chloro-3-formyl-1,8-naphthyridine | Morpholine | 2-Morpholino-3-formyl-1,8-naphthyridine | Nucleophilic Aromatic Substitution | researchgate.net |
| 2-Chloro-1,5-naphthyridine | Amine / Pd catalyst | 2-Amino-1,5-naphthyridine derivative | Buchwald-Hartwig Amination | mdpi.com |
Applications in Corrosion Inhibition
Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a material, typically a metal or an alloy. Heterocyclic compounds containing nitrogen and/or sulfur atoms are often effective corrosion inhibitors because the heteroatoms can coordinate to the metal surface, forming a protective film. ajchem-a.com
Derivatives of 1,8-naphthyridine have been investigated as effective corrosion inhibitors for steel in acidic environments. researchgate.netnih.gov For example, 2,3-diphenyl-1,8-naphthyridine has been used to synthesize an ionic liquid, [1,8-Nap][CETSA], which demonstrated a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl. nih.gov The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, creating a dense protective layer that blocks the corrosive medium. nih.gov
While this compound itself has not been directly tested as a corrosion inhibitor, its chemical reactivity makes it an ideal starting material for the synthesis of such functional molecules. chemimpex.com By replacing the chloro groups with moieties known to enhance surface adsorption and film formation, novel and potentially more effective corrosion inhibitors based on the 1,8-naphthyridine core can be developed.
Supramolecular Chemistry and Molecular Recognition
Naphthyridines as Molecular Tweezers and Receptors
Host-Guest Systems and Self-Assembly
The role of 2,4-Dichloro-1,8-naphthyridine in host-guest systems and self-assembly is not specifically detailed in published research. The literature frequently cites other isomers, such as 2,7-diamino-1,8-naphthyridine (often synthesized from 2,7-dichloro-1,8-naphthyridine), as a key component in self-assembling systems due to its distinct donor-acceptor hydrogen bonding sites. thieme-connect.comsci-hub.se These systems are foundational in creating complex, non-covalently linked superstructures. thieme-connect.com However, similar applications originating from the 2,4-dichloro isomer are not documented.
Noncovalent Interactions in Organic Molecular Assemblies
While the chlorine substituents on this compound make it a candidate for participating in noncovalent interactions such as halogen bonding, specific studies detailing its role in forming organic molecular assemblies through these interactions are not found. Research on noncovalent interactions in naphthyridine-based systems often focuses on other derivatives, exploring interactions like hydrogen bonds and π–π stacking to build complex architectures. mdpi.comresearchgate.net
Below is a table of basic physical and chemical properties for the compound.
| Property | Value | Source |
| Chemical Formula | C₈H₄Cl₂N₂ | americanelements.com |
| Molecular Weight | 199.04 g/mol | americanelements.com |
| CAS Number | 59514-89-5 | tcichemicals.com |
| Synonyms | 2,4-Dichloro-1,8-diazanaphthalene, 2,4-Dichloro-pyrido[2,3-b]pyridine | tcichemicals.com |
| Appearance | Light yellow to Yellow to Orange powder/crystal | tcichemicals.com |
| Boiling Point | 299.1 °C at 760 mmHg | americanelements.com |
Emerging Research Areas and Future Directions in 2,4 Dichloro 1,8 Naphthyridine Chemistry
Exploration of Novel Therapeutic Areas
The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com Current research is focused on expanding the therapeutic applications of 2,4-dichloro-1,8-naphthyridine derivatives into new and challenging disease areas.
Derivatives of 1,8-naphthyridine have shown potential in treating neurological disorders like Alzheimer's disease and depression. researchgate.net They are also being investigated for a variety of other inhibitory activities, such as:
Anti-HIV researchgate.net
Anti-osteoporotic researchgate.net
Antimalarial researchgate.netresearchgate.net
Platelet aggregation inhibition researchgate.net
Antioxidant researchgate.net
Anti-allergic researchgate.net
Gastric antisecretory researchgate.net
Anticonvulsant researchgate.net
Pharmacokinetic Optimization and Toxicity Reduction
A significant area of research is dedicated to enhancing the drug-like properties of this compound derivatives. This involves optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles while minimizing toxicity.
In silico ADME analysis and cytotoxicity studies on new 1,8-naphthyridine-derived Schiff bases have indicated favorable drug-like properties. researchgate.net These studies are crucial for predicting the pharmacokinetic behavior of new compounds and identifying potential liabilities early in the drug discovery process. One study found that certain derivatives were not substrates for P-glycoprotein (P-gp), a protein that can pump drugs out of cells, suggesting they could be effective anticancer agents. researchgate.net
Researchers are also focused on reducing the toxicity of these compounds. For example, novel primaquine (B1584692) analogues based on the 1,8-naphthyridine scaffold were designed to have lower toxicity while maintaining antimalarial activity. researchgate.net
Rational Design of New Derivatives for Enhanced Biological Activity
The rational design of new this compound derivatives is a key strategy for improving their biological activity. This approach often involves computational modeling and a deep understanding of structure-activity relationships (SAR).
Molecular docking simulations are used to predict how these compounds will bind to their biological targets. For instance, docking studies of 1,8-naphthyridine derivatives with CDK2 have helped in designing new inhibitors. rsc.org Similarly, in silico studies have shown that 1,8-naphthyridine derivatives can inhibit DNA gyrase, a mechanism similar to that of fluoroquinolone antibiotics. mdpi.com
The chlorinated structure of this compound enhances its reactivity, making it an ideal starting point for chemical modifications to create novel compounds with improved effectiveness. chemimpex.com
Development of More Efficient and Selective Synthetic Methodologies
The development of efficient and selective synthetic methods is crucial for the exploration of this compound chemistry. Researchers are continuously working on new ways to synthesize and functionalize this core structure.
Several methods have been reported for the synthesis of 1,8-naphthyridines, often involving the condensation of 2-aminopyridine (B139424) derivatives with carbonyl compounds. tsijournals.com The Vilsmeier-Haack reaction is a versatile method for preparing 2-chloro-1,8-naphthyridine-3-carbaldehydes, which are key intermediates for further derivatization. tsijournals.comekb.eg
Recent advancements include:
Palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine (B19096) to produce both symmetric and nonsymmetric diamido derivatives. acs.org
The use of nanomaterials like SiO2 nanoparticles as catalysts in the synthesis of new chalcones from 2-chloro-1,8-naphthyridine-3-carbaldehyde. kashanu.ac.irresearchgate.net
A gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid as a catalyst, representing a greener synthetic approach. acs.org
Addressing Microbial Resistance through New Naphthyridine-Based Agents
The rise of antibiotic resistance is a major global health threat, and 1,8-naphthyridine derivatives are being investigated as potential solutions. researchgate.netnih.gov These compounds have shown promise in overcoming resistance mechanisms in various bacteria.
Studies have shown that 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains. mdpi.comresearchgate.net Although some derivatives may not have strong direct antibacterial activity themselves, they can act as modulators, making resistant bacteria susceptible to conventional antibiotics again. mdpi.com This synergistic effect is a promising strategy to combat infections caused by multidrug-resistant bacteria. nih.gov
The mechanism of action for some of these compounds involves the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, which are the same targets as fluoroquinolone antibiotics. kashanu.ac.iracs.org
Application in Sensing and Analytical Chemistry
The unique photophysical properties of 1,8-naphthyridine derivatives make them suitable for applications in sensing and analytical chemistry. researchgate.net Their fluorescence can be modulated by the presence of specific analytes, making them useful as fluorescent probes.
For example, 2-amino-1,8-naphthyridine and its derivatives have been reported as fluorescent dyes that can bind to apurinic/apyrimidinic (AP) sites in DNA. escholarship.org This binding event leads to a change in fluorescence, allowing for the detection of DNA damage. The introduction of methyl groups to the naphthyridine core can increase the binding affinity and selectivity for specific DNA bases opposite the AP site. escholarship.org
Furthermore, boron complexes containing a 1,8-naphthyridine derivative have been synthesized and shown to have intense fluorescence and two-photon absorption properties, indicating their potential for use in fluorescence microscopy. acs.org
Integration with Nanotechnology and Advanced Materials Science
The integration of this compound into nanotechnology and materials science is an emerging area with significant potential. chemimpex.com The compound's stability and reactivity make it a valuable component in the creation of advanced materials with enhanced properties. chemimpex.com
Researchers have explored the use of this compound in the development of advanced polymers and coatings. chemimpex.com Its incorporation can lead to materials with increased durability and resistance to environmental factors. chemimpex.com
In the realm of nanotechnology, SiO2 nanoparticles have been used as catalysts in the synthesis of 1,8-naphthyridine derivatives. researchgate.net This highlights the synergy between naphthyridine chemistry and nanomaterials. The development of molecular switches based on naphthyridine building blocks is another exciting application, with the potential to create molecular-scale electronic components. diva-portal.org
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Starting Materials | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Skraup Cyclization | Malic acid, 2,6-diaminopyridine | 33–80% | H₂SO₄, high temperature | |
| Friedländer Modification | Aryl aldehydes, aminopyridines | 80% | Acidic/thermal conditions | |
| Halogenation | 1,8-naphthyridine, POCl₃/PCl₅ | Variable | Reflux, 110–120°C |
Advanced Question: How can regioselectivity challenges in substitution reactions of this compound be addressed?
Answer:
Regioselectivity is influenced by steric/electronic factors and reaction conditions:
- Directing Groups : Electron-withdrawing substituents (e.g., nitro or carbonyl groups) at specific positions can direct nucleophilic attacks. For example, a chlorine atom at position 2 activates position 4 for nucleophilic substitution .
- Catalytic Systems : Transition metals (e.g., Pd or Cu) facilitate cross-coupling reactions. For instance, Suzuki-Miyaura coupling selectively replaces chlorine at position 4 with aryl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at less hindered positions .
Challenges : Phosphoryl chloride (POCl₃) may yield mixed halogenation products (e.g., 2-, 3-, and 4-chloro isomers), requiring chromatographic separation .
Basic Question: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. For example, aromatic protons in 3-methyl-2-phenyl derivatives show distinct splitting patterns .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-stacking in naphthyridine co-crystals) .
- Mass Spectrometry (HRMS) : Validates molecular formulas and fragmentation pathways, critical for purity assessment .
Advanced Question: How does computational modeling enhance the design of this compound-based therapeutics?
Answer:
- Molecular Docking : Predicts binding affinities to biological targets (e.g., bacterial DNA gyrase or kinase enzymes). Derivatives with 3-carboxylic acid groups show high affinity due to hydrogen bonding .
- QSAR Studies : Correlates substituent electronic properties (e.g., Hammett σ values) with antibacterial or cytotoxic activity. Bulky groups at position 7 often improve membrane permeability .
- ADMET Prediction : Evaluates pharmacokinetics (e.g., logP for lipophilicity) to optimize drug-likeness .
Basic Question: What biological activities are associated with this compound derivatives?
Answer:
- Antimicrobial Activity : Derivatives inhibit bacterial DNA gyrase, with MIC values as low as 0.5 µg/mL against E. coli .
- Anticancer Potential : Cytotoxicity against MCF7 breast cancer cells (IC₅₀ ~10 µM) via topoisomerase inhibition .
- Enzyme Inhibition : Selective kinase inhibitors (e.g., EGFR-TK) with IC₅₀ values in the nanomolar range .
Q. Table 2: Biological Activity of Key Derivatives
| Derivative | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 4-Fluoro-phenyl substituted | MCF7 cells | 10 µM | |
| 3-Carboxylic acid analogues | Bacterial DNA gyrase | 0.5 µg/mL | |
| 7-Chloro-2-hydroxy derivatives | EGFR kinase | 15 nM |
Advanced Question: How do structural modifications resolve contradictions in reported biological data?
Answer:
Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance DNA intercalation but reduce solubility, affecting in vivo efficacy .
- Assay Conditions : Varying pH or serum proteins in cytotoxicity assays may alter compound stability. For example, ester derivatives hydrolyze rapidly in serum, skewing IC₅₀ values .
- Stereoelectronic Tuning : Introducing methoxy or methyl groups balances lipophilicity and hydrogen-bonding capacity, reconciling in vitro vs. in vivo results .
Advanced Question: What strategies improve the stability of this compound in material science applications?
Answer:
- Coordination Chemistry : Chelation with transition metals (e.g., Ru or Ir) enhances photostability for OLED applications. For example, naphthyridine-Ir(III) complexes exhibit long-lived luminescence .
- Polymer Incorporation : Embedding in polyvinylcarbazole matrices reduces aggregation-induced quenching in light-emitting devices .
- Surface Functionalization : Silica nanoparticle conjugation improves thermal stability for catalytic applications .
Basic Question: What are common pitfalls in interpreting NMR data for this compound derivatives?
Answer:
- Aromatic Coupling : Overlapping signals in crowded aromatic regions (e.g., 7–8 ppm) may obscure substituent assignments. Deuterated solvents and 2D-COSY resolve ambiguities .
- Dynamic Effects : Rotameric equilibria in flexible side chains (e.g., ester groups) cause signal splitting. Low-temperature NMR (−40°C) "freezes" conformers for clarity .
- Solvent Artifacts : Residual solvent peaks (e.g., DMSO-d₆ at 2.5 ppm) may mask critical proton signals. Always reference solvent suppression techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
